molecular formula C19H20FN5OS B12151605 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide

2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B12151605
M. Wt: 385.5 g/mol
InChI Key: LTOIZJYFJDYJAD-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic triazole derivative characterized by a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The N-acetamide fragment is further modified with a 2-ethyl-6-methylphenyl group, contributing to its unique physicochemical and pharmacological profile. This compound belongs to a class of molecules explored for diverse biological activities, including anti-inflammatory, anti-exudative, and enzyme inhibitory effects, owing to the versatility of the triazole scaffold and its substituents .

Properties

Molecular Formula

C19H20FN5OS

Molecular Weight

385.5 g/mol

IUPAC Name

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C19H20FN5OS/c1-3-13-8-6-7-12(2)17(13)22-16(26)11-27-19-24-23-18(25(19)21)14-9-4-5-10-15(14)20/h4-10H,3,11,21H2,1-2H3,(H,22,26)

InChI Key

LTOIZJYFJDYJAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps, starting with the formation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Functional Group Transformations

The compound participates in reactions targeting its triazole, sulfanyl, and acetamide moieties:

Reaction Type Conditions Products/Outcomes References
Oxidation H<sub>2</sub>O<sub>2</sub> (30%), 60°CSulfoxide or sulfone derivatives
Reduction NaBH<sub>4</sub>, EtOH, 25°CReduced triazole ring (e.g., 1,2-dihydro form)
Nucleophilic Substitution R-X (alkyl halides), K<sub>2</sub>CO<sub>3</sub>, DMFAlkylated triazole derivatives
Hydrolysis HCl (6M), refluxCleavage of acetamide to carboxylic acid

Reaction Optimization and Conditions

a. Solvent Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in alkylation and substitution reactions due to improved solubility of intermediates .

  • Ethanol/water mixtures are preferred for recrystallization to balance yield and purity.

b. Temperature Control

  • Cyclization requires temperatures >80°C to overcome activation energy barriers.

  • Alkylation proceeds efficiently at reflux temperatures (100–110°C) but is sensitive to overheating, which promotes side reactions.

c. Microwave-Assisted Synthesis

  • Recent studies highlight microwave irradiation (150 W, 100°C) as a superior method for triazole functionalization, reducing reaction times from hours to minutes (e.g., 90 seconds for 82% yield) .

Comparative Analysis of Synthetic Methods

The table below contrasts conventional and microwave-assisted approaches for key reactions:

Parameter Conventional Method Microwave Method
Reaction Time 6–12 hours1–3 minutes
Yield 60–75%80–92%
Energy Efficiency LowHigh
Byproduct Formation ModerateMinimal

Data sourced from peer-reviewed protocols .

Scientific Research Applications

The biological activity of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide can be attributed to its structural components:

  • Triazole Ring : The presence of the triazole moiety is crucial for antifungal and antibacterial activities. Compounds with similar structures have been shown to inhibit fungal cell wall synthesis and affect nucleic acid metabolism.
  • Thioether Linkage : This component enhances lipophilicity, facilitating membrane penetration and potentially increasing bioavailability.
  • Aromatic Substituents : The ethyl and methyl groups contribute to the compound's unique binding properties and may enhance its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds within the triazole class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacteria and fungi. The specific compound has been evaluated for its potential as an enzyme inhibitor or receptor modulator.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that it exhibits significant growth inhibition against several cancer cell lines. For example, a study reported percent growth inhibitions (PGIs) of over 75% against various tumor types, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which plays a critical role in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

Case Studies

Study Findings Reference
Antimicrobial ActivityDemonstrated significant inhibition against various pathogens
Anticancer StudiesShowed PGIs exceeding 75% against multiple cancer cell lines
Anti-inflammatory PotentialSuggested as a 5-lipoxygenase inhibitor through molecular docking

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to pyridinyl or hydroxyphenyl analogues due to fluorine’s electronegativity and resistance to oxidation .

Anti-Inflammatory Activity

  • AS111 (2-pyridinyl analogue): Exhibits 1.28-fold higher anti-inflammatory activity than diclofenac sodium in a rat formalin edema model .
  • Target Compound : While direct data are unavailable, the 2-fluorophenyl group may enhance cyclooxygenase-2 (COX-2) inhibition compared to pyridinyl groups, as fluorinated aromatics often improve target affinity and metabolic stability .

Anti-Exudative Activity

  • Furan-2-yl Derivatives : Substitution with furan-2-yl at position 5 (e.g., 3.1–3.21 series) shows anti-exudative activity comparable to diclofenac at 10 mg/kg. Fluorine or ethyl groups in the phenyl residue further enhance this activity .

Enzyme Inhibition

  • AM31, AM33, AM34: These hydroxyphenyl derivatives demonstrate potent reverse transcriptase inhibition (nanomolar range), surpassing nevirapine in binding affinity .
  • Computational docking studies are recommended to assess reverse transcriptase or COX-2 binding.

Pharmacokinetic Considerations

  • PKR-173 (morpholinomethyl-substituted triazole): Exhibits rapid absorption (tmax = 5 min) but short half-life (t1/2 = 0.32 hours) in rats .
  • Target Compound : The 2-ethyl-6-methylphenyl group may prolong half-life by reducing metabolic clearance, while the fluorine atom could further stabilize the molecule against oxidative degradation.

Biological Activity

The compound 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide is a derivative of the triazole class, which has gained attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The general method includes:

  • Starting Materials : 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole and N-(2-ethyl-6-methylphenyl)acetamide.
  • Reagents : Commonly used reagents include triethylamine as a catalyst and solvents such as ethanol or dimethylformamide (DMF).
  • Procedure : The reaction is conducted under reflux conditions to facilitate the formation of the desired thioether linkage.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicate that it exhibits significant antibacterial and antifungal activities.

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 μg/mLAntibacterial
Escherichia coli64 μg/mLAntibacterial
Candida albicans16 μg/mLAntifungal

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Anticancer Activity

Preliminary studies have shown that the compound possesses anticancer properties. It was tested against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549).

Cell LineIC50 (μM)Effect
MDA-MB-23110.5Moderate inhibition
A54915.3Moderate inhibition

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can chelate metal ions in enzymes, inhibiting their activity.
  • Protein Interaction : The thiol group may form disulfide bonds with cysteine residues in proteins, leading to functional alterations.
  • Cellular Uptake : The hydrophobic nature of the ethyl and methyl substituents enhances membrane permeability, facilitating cellular uptake .

Study 1: Antimicrobial Efficacy

In a study published in the Egyptian Journal of Chemistry, derivatives similar to this compound were synthesized and tested against plant pathogens. The results demonstrated significant antibacterial effects, particularly against Xanthomonas oryzae at concentrations as low as 50 μg/mL .

Study 2: Anticancer Potential

A research article in Medicinal Chemistry highlighted the anticancer potential of triazole derivatives, including this compound. It was shown to induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

  • Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates, such as the 4-amino-1,2,4-triazole core and the substituted acetamide moiety. Use controlled reaction conditions (e.g., inert atmosphere, precise temperature control) to minimize side reactions. Employ coupling agents like EDCI/HOBt for amide bond formation. Monitor reaction progress via TLC or HPLC and purify intermediates using column chromatography or recrystallization. For reproducibility, document solvent ratios, catalyst loadings, and reaction times rigorously .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of the triazole and acetamide groups (applicable if single crystals are obtainable) .
  • Chromatography : HPLC with UV detection ensures purity (>95%); optimize mobile phases (e.g., acetonitrile/water gradients) for resolution.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent degradation.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency Response : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Document incidents and review MSDS for toxicity data .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Analyze degradation products via LC-MS.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation using spectrophotometry .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorogenic substrates or ELISA to measure inhibition of target enzymes (e.g., kinases, proteases).
  • Cell Viability : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Binding Affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify interactions with proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer : Systematically modify substituents:
  • Triazole Ring : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Acetamide Moiety : Introduce alkyl/aryl groups on the phenyl ring to enhance lipophilicity.
  • Sulfanyl Linker : Test methylthio vs. ethylthio analogs for steric effects.
    Use multivariate analysis (e.g., PCA) to correlate structural changes with bioactivity data .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Replicate Experiments : Validate results in independent labs using standardized protocols (e.g., cell passage numbers, assay buffers).
  • Control Variables : Test compound solubility (via DLS) and aggregation-prone behavior, which may cause false positives/negatives.
  • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify confounding factors .

Q. What computational strategies predict this compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding to serum proteins (e.g., albumin) to estimate half-life.
  • ADMET Prediction : Use tools like SwissADME or ADMETlab to forecast absorption, metabolism, and toxicity.
  • Docking Studies : Model interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolic pathways .

Q. How can in silico modeling guide the design of derivatives with reduced toxicity?

  • Methodological Answer :
  • Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to screen for hepatotoxicity or mutagenicity.
  • Metabolite Identification : Use software like Meteor (Lhasa Limited) to predict Phase I/II metabolites and flag reactive intermediates.
  • Selectivity Profiling : Dock derivatives against off-target receptors (e.g., hERG channel) to minimize cardiotoxicity .

Q. What methodologies quantify environmental persistence and biodegradation of this compound?

  • Methodological Answer :
  • OECD 301 Tests : Measure biodegradation in activated sludge or soil over 28 days via TOC analysis.
  • Photolysis Studies : Exclude to UV light (λ = 254 nm) and monitor degradation via LC-MS/MS.
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition assays to assess aquatic toxicity .

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